Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate
CAS No.: 774576-25-9
Cat. No.: VC8136315
Molecular Formula: C13H14F3NO4
Molecular Weight: 305.25 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate - 774576-25-9](/images/structure/VC8136315.png)
Specification
CAS No. | 774576-25-9 |
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Molecular Formula | C13H14F3NO4 |
Molecular Weight | 305.25 g/mol |
IUPAC Name | methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11-/m0/s1 |
Standard InChI Key | RVUHHAJQRVEKRP-QWRGUYRKSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)OC(F)(F)F |
SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F |
Introduction
IUPAC Name
The systematic name of the compound is Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate.
Stereochemistry
This compound has two stereocenters at the second and fourth positions of the pyrrolidine ring, both in the (S)-configuration.
Synthesis
The synthesis of methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate typically involves:
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Starting Materials: A pyrrolidine derivative and a phenol derivative containing the trifluoromethoxy group.
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Reaction Pathway:
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The phenol group undergoes etherification with the pyrrolidine derivative.
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The carboxylic acid moiety is esterified using methanol under acidic or catalytic conditions.
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Purification: Techniques such as recrystallization or chromatography are used to isolate the desired stereoisomer.
Pharmaceutical Research
The compound's structure suggests potential utility as:
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A scaffold for designing enzyme inhibitors or receptor modulators.
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A candidate for testing anti-inflammatory or central nervous system activities due to its lipophilic and steric properties.
Synthetic Chemistry
The trifluoromethoxy group is known to influence pharmacokinetics positively, making this compound valuable in developing derivatives for medicinal chemistry.
Challenges
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The synthesis of stereochemically pure forms can be complex and costly.
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Limited experimental data on its pharmacological activities restricts its immediate application.
Future Research
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Conducting in vitro and in vivo studies to evaluate its biological activity.
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Exploring derivatives with modified functional groups for enhanced efficacy.
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